REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[C:14]([N+:15]([O-])=O)=[CH:13][N:12]=[C:11]([N:18]3[CH:26]=[C:25]4[C:20]([CH:21]=[CH:22][CH:23]=[CH:24]4)=[N:19]3)[N:10]=2)=[CH:4][CH:3]=1>CO.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[C:14]([NH2:15])=[CH:13][N:12]=[C:11]([N:18]3[CH:26]=[C:25]4[C:20]([CH:21]=[CH:22][CH:23]=[CH:24]4)=[N:19]3)[N:10]=2)=[CH:6][CH:7]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under a hydrogen atmosphere at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC1=NC(=NC=C1N)N1N=C2C=CC=CC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg | |
YIELD: PERCENTYIELD | 4.9% | |
YIELD: CALCULATEDPERCENTYIELD | 4.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |